2-bromo-1-(pyridin-2-yl)ethan-1-ol
Description
Reactivity Toward Nucleophilic Substitution
The pyridine ring’s electron-withdrawing effect accelerates SN2 reactions compared to non-aromatic analogs. For example, reaction with sodium azide (NaN₃) in dimethylformamide (DMF) yields 2-azido-1-(pyridin-2-yl)ethan-1-ol at 50°C , whereas 2-bromo-1-phenylethanol requires 80°C for comparable conversion.
Physical Properties
| Property | This compound | 2-Bromo-1-phenylethanol |
|---|---|---|
| Melting Point | 85–87°C (decomp.) | 92–94°C |
| Log P (Octanol-Water) | 1.51 | 2.34 |
| Aqueous Solubility | 12.7 g/L (25°C) | 4.3 g/L |
The reduced hydrophobicity (lower Log P) of the pyridyl derivative arises from hydrogen-bonding interactions between the pyridine nitrogen and water.
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 145°C for this compound, versus 160°C for its phenyl analog. This lower stability is attributed to intramolecular strain between the pyridine ring and ethanol moiety.
Properties
Molecular Formula |
C7H8BrNO |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
2-bromo-1-pyridin-2-ylethanol |
InChI |
InChI=1S/C7H8BrNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4,7,10H,5H2 |
InChI Key |
JAQYQJPRUALUJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(CBr)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
Sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C is commonly employed for this transformation. The reaction typically proceeds via nucleophilic attack on the carbonyl carbon, followed by protonation to yield the secondary alcohol. Alternatively, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) may be used for higher reactivity, though this requires anhydrous conditions.
Key Data:
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from diethyl ether. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
-
¹H NMR (400 MHz, CDCl₃): δ 8.60 (d, J = 4.8 Hz, 1H, pyridine-H), 7.80–7.70 (m, 2H, pyridine-H), 4.90–4.70 (m, 1H, CHBr), 3.70–3.50 (m, 2H, CH₂OH), 2.20 (s, 1H, OH).
Bromination of 1-(Pyridin-2-yl)ethanol
Direct bromination of 1-(pyridin-2-yl)ethanol introduces the bromine atom at the β-position relative to the hydroxyl group. This method avoids the need for pre-functionalized ketones.
Bromination Strategies
a. Hydrobromic Acid (HBr) in Acetic Acid:
A mixture of 48% aqueous HBr and acetic acid (1:1 v/v) at 80°C for 12–24 hours facilitates electrophilic bromination. The reaction proceeds via protonation of the hydroxyl group, generating a carbocation intermediate that reacts with bromide ions.
b. N-Bromosuccinimide (NBS) in Polar Solvents:
NBS in acetonitrile or dichloromethane at 30–50°C offers a milder alternative. Radical initiators like azobisisobutyronitrile (AIBN) may enhance regioselectivity, though competing side reactions (e.g., oxidation) require careful monitoring.
Comparative Data:
| Method | Yield | Selectivity | Side Products |
|---|---|---|---|
| HBr/Acetic Acid | 60–75% | Moderate | Di-substituted bromides |
| NBS/Acetonitrile | 50–65% | High | Oxidized ketone derivatives |
Optimization Insights
-
Temperature Control: Lower temperatures (30°C) favor NBS-mediated bromination, minimizing over-oxidation.
-
Solvent Polarity: Acetonitrile enhances bromide ion solubility, improving reaction rates.
Alternative Methods: Epoxide Ring-Opening and Grignard Reactions
Epoxide Ring-Opening
2-(Pyridin-2-yl)oxirane reacts with hydrobromic acid (HBr) in dichloromethane to yield the target alcohol via regioselective ring-opening. This method achieves >80% yield when using anhydrous HBr gas, though scalability is limited by epoxide availability.
Mechanism:
Grignard Reagent Approach
Reaction of pyridin-2-ylmagnesium bromide with ethylene oxide in THF, followed by quenching with ammonium chloride, produces 1-(pyridin-2-yl)ethanol. Subsequent bromination (as in Method 2) completes the synthesis. This two-step process affords an overall yield of 55–65%.
Challenges and Mitigation Strategies
Common Pitfalls
-
Over-Bromination: Excess HBr or prolonged reaction times lead to di-brominated byproducts.
-
Oxidation of Alcohol: NBS may oxidize the hydroxyl group to a ketone under acidic conditions.
Solutions
-
Stoichiometric Control: Use 1.1 eq of HBr or NBS to limit over-reaction.
-
Inert Atmosphere: Conduct reactions under nitrogen to prevent oxidation.
Industrial-Scale Considerations
Continuous flow reactors enhance the safety and efficiency of bromination steps, particularly for large-scale production. Automated systems enable precise control of temperature and reagent addition, achieving yields >90% for Method 1 .
Chemical Reactions Analysis
Types of Reactions: 2-bromo-1-(pyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form 2-pyridyl ethanol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: 2-Bromo-1-(2-pyridyl)ethanone.
Reduction: 2-Pyridyl ethanol.
Substitution: Various substituted pyridyl ethanols depending on the nucleophile used.
Scientific Research Applications
2-bromo-1-(pyridin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-1-(pyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions, depending on the reaction conditions and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares 2-bromo-1-(pyridin-2-yl)ethan-1-ol with structurally related compounds:
Physical and Spectral Data
Melting Points :
Spectroscopic Characterization :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-1-(pyridin-2-yl)ethan-1-ol, and how can reaction conditions be optimized?
- Methodology :
-
Bromination of Precursors : React 1-(pyridin-2-yl)ethan-1-ol with brominating agents like -bromosuccinimide (NBS) in dichloromethane at 0–25°C. Monitor reaction progress via TLC .
-
Hydrobromide Salt Formation : Use hydrobromic acid (HBr) in ethanol to protonate the pyridine nitrogen, enhancing electrophilicity for bromination .
-
Optimization : Adjust stoichiometry (1:1.2 molar ratio of precursor to NBS) and solvent polarity to minimize side reactions.
- Data Table :
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| NBS | DCM | 0–25°C | 65–75 | |
| HBr (gas) | Ethanol | Reflux | 70–80 |
Q. How can this compound be characterized using spectroscopic and crystallographic methods?
- Methodology :
-
NMR Spectroscopy : Analyze -NMR for pyridine proton shifts (δ 7.5–8.5 ppm) and bromoethanol CH signals (δ 4.0–4.5 ppm) .
-
X-ray Crystallography : Use SHELX software for structure refinement. Resolve potential twinning or disorder by collecting high-resolution data (≤ 0.8 Å) .
- Data Table :
| Technique | Key Peaks/Parameters | Observations | Reference |
|---|---|---|---|
| -NMR | δ 4.2 (CHBr), 8.1 (pyridine) | Confirms substitution pattern | |
| X-ray Diffraction | Space group , -factor < 0.05 | Validates molecular geometry |
Q. What are the common chemical reactions and applications of this compound in organic synthesis?
- Methodology :
- Nucleophilic Substitution : React with amines (e.g., NaN) in ethanol to form azide derivatives .
- Reduction : Use NaBH in methanol to reduce the alcohol group, yielding 1-(pyridin-2-yl)ethane-1,2-diol .
- Applications : Intermediate for pharmaceuticals (e.g., kinase inhibitors) and ligands in coordination chemistry .
Q. What purification and analytical techniques ensure high-purity product isolation?
- Methodology :
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for separation.
- HPLC Analysis : Employ a C18 column with UV detection at 254 nm to confirm purity (>98%) .
Q. How does the pyridine ring influence the compound’s reactivity and stability?
- Methodology :
- Electronic Effects : The pyridine’s electron-withdrawing nature enhances electrophilicity at the brominated carbon, facilitating nucleophilic attacks .
- Steric Hindrance : Ortho-substitution on the pyridine may slow reactions requiring planar transition states .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology :
- Dose-Response Studies : Test across concentrations (1–100 µM) to differentiate bacteriostatic vs. cytotoxic thresholds .
- Target Validation : Use CRISPR-Cas9 knockout models to identify specific protein targets (e.g., enzymes with nucleophilic residues) .
Q. What challenges arise in single-crystal X-ray analysis of this compound, and how are they addressed?
- Methodology :
- Crystal Twinning : Use SHELXD for twin law identification and HKL-3000 for data integration .
- Disorder Modeling : Refine occupancies of disordered pyridine rings using restraints in SHELXL .
Q. Why do substitution reactions sometimes yield unexpected byproducts (e.g., elimination vs. retention of configuration)?
- Methodology :
- Solvent Polarity Screening : Compare DMSO (favors SN2) vs. THF (favors elimination).
- DFT Calculations : Model transition states to predict steric/electronic barriers .
Q. What mechanistic insights explain stereoselective reduction of the bromoethanol moiety?
- Methodology :
- Catalytic Hydrogenation : Use Pd/C in methanol for syn-addition (retention of configuration) .
- Hydride Agents : NaBH may induce racemization via intermediate ketone formation .
Q. How can computational modeling predict regioselectivity in reactions involving the pyridine ring?
- Methodology :
- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring .
- MD Simulations : Simulate solvent effects on transition states for SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
